molecular formula C15H15ClN2O4 B12047805 Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12047805
M. Wt: 322.74 g/mol
InChI Key: MZRVEJFEVZDVNB-UHFFFAOYSA-N
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Description

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a chloro group and two dimethyl ester groups attached to the pyrazole ring, along with a dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 5-chloro-1,3-dimethylpyrazole with 2,3-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-chloro-1-phenyl-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 5-chloro-1-(3,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate

Uniqueness

Dimethyl 5-chloro-1-(2,3-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,3-dimethylphenyl group distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C15H15ClN2O4

Molecular Weight

322.74 g/mol

IUPAC Name

dimethyl 5-chloro-1-(2,3-dimethylphenyl)pyrazole-3,4-dicarboxylate

InChI

InChI=1S/C15H15ClN2O4/c1-8-6-5-7-10(9(8)2)18-13(16)11(14(19)21-3)12(17-18)15(20)22-4/h5-7H,1-4H3

InChI Key

MZRVEJFEVZDVNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C(=N2)C(=O)OC)C(=O)OC)Cl)C

Origin of Product

United States

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